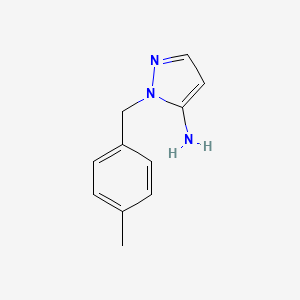

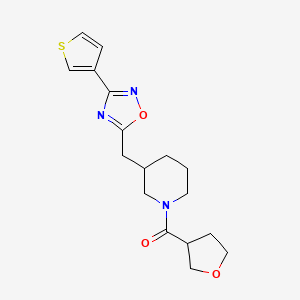

1-(4-methylbenzyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-methylbenzyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with variations in the substituents on the benzyl and pyrazole rings have been synthesized and studied for their chemical and biological properties. These compounds often exhibit interesting supramolecular architectures due to hydrogen bonding and are explored for their potential as antimicrobial agents, among other uses .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved through a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence . Similarly, other derivatives were synthesized using condensation reactions with appropriate aldehydes and subsequent reactions with donor compounds . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives, including the target compound "this compound".

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are characterized by their ability to form hydrogen bonds, which can lead to the formation of various supramolecular structures. For example, the crystal structure of one derivative revealed the formation of cyclic centrosymmetric supramolecular tetramer synthons through hydrogen bonds . Another study described the formation of a hydrogen-bonded chain of rings and a three-dimensional framework in different pyrazole derivatives . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, often facilitated by their functional groups. The reactivity of these compounds can be exploited to synthesize novel derivatives with potential biological activities. For instance, the reaction of a pyrazole derivative with various donor compounds led to the formation of pyrazolopyrazole derivatives . These reactions are indicative of the rich chemistry associated with the pyrazole moiety and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are important for their practical applications. The antimicrobial activity of a series of pyrazole derivatives was assessed, revealing that some compounds showed potent activities . The study of these properties is essential for the development of new drugs and materials based on pyrazole chemistry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Derivative Formation :

- A study by Becerra, Rojas, & Castillo (2021) demonstrated an efficient one-pot two-step synthesis method involving derivatives of 1H-pyrazol-5-amine. This method is noted for its operational ease and short reaction time, indicating its potential in simplifying the synthesis process of complex organic compounds.

- The synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides with potential antimicrobial activities was reported by Raju et al. (2010). This illustrates the use of 1H-pyrazol-5-amine derivatives in developing new antimicrobial agents.

Material Science and Structural Studies :

- Research by Portilla et al. (2007) focused on the structural analysis of molecules related to 1H-pyrazol-5-amine. Their study provides insights into the molecular structure and bonding characteristics, which are crucial for material science applications.

Antibacterial and Antifungal Applications :

- A study by Feng et al. (2018) synthesized and characterized pyrazole Schiff bases with potential antibacterial properties. This research contributes to the exploration of new compounds for combating bacterial infections.

Medicinal Chemistry and Drug Discovery :

- The work of Yu et al. (2013) on the efficient synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals highlights the compound's potential in drug discovery. Their method offers a highly efficient and environmentally friendly approach to constructing a diverse library of compounds for biomedical screening.

Wirkmechanismus

Safety and Hazards

The safety and hazards of a specific compound depend on its reactivity and biological activity. Without specific information, it’s difficult to provide details on the safety and hazards of “1-(4-methylbenzyl)-1H-pyrazol-5-amine”. It’s always important to handle chemical compounds with appropriate safety measures .

Zukünftige Richtungen

The future directions in the study of “1-(4-methylbenzyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, reactivity, and potential biological activity . This could include the development of new synthetic methods, investigation of its reactivity in various chemical reactions, and screening for biological activity in relevant assays.

Eigenschaften

IUPAC Name |

2-[(4-methylphenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHQIXSMPTVOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)

![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)

![2-[(1-methyl-2-propenyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3001641.png)

![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/no-structure.png)

![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![Tert-butyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3001651.png)